(3-Carboxypropyl)trimethylammonium chloride

Catalog No.
S565132
CAS No.
6249-56-5
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Carboxypropyl)trimethylammonium chloride

CAS Number

6249-56-5

Product Name

(3-Carboxypropyl)trimethylammonium chloride

IUPAC Name

4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H

InChI Key

GNRKTORAJTTYIW-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]

Synonyms

3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; (3-Carboxypropyl)trimethylammonium Chloride; N-Trimethyl-γ-aminobutyric Acid Chloride;

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-].Cl

(3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine chloride (γBB), is an intermediate metabolite produced by gut microbes during the breakdown of L-carnitine, a molecule found in red meat []. Research in this field focuses on the role of γBB in gut health and its potential impact on human health.

  • γBB as a Marker of Gut Microbiome Activity

    Scientists are investigating the potential of γBB as a biomarker for gut microbiome composition. Since certain gut microbes are responsible for γBB production from L-carnitine, measuring γBB levels may offer insights into the activity of these specific bacterial populations []. This information could be valuable in understanding the role of gut microbiota in various health conditions.

  • γBB and Cardiovascular Health

    Studies suggest a potential link between γBB and cardiovascular health. Research in mice has shown that γBB can be further metabolized into Trimethylamine N-oxide (TMAO), a compound associated with increased risk of atherosclerosis and cardiovascular disease []. However, more research is needed to determine if this association holds true in humans and to understand the underlying mechanisms.

(3-Carboxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of approximately 181.66 g/mol. It is also known by its systematic name, 3-carboxy-N,N,N-trimethylpropan-1-aminium chloride. This compound is produced as an intermediary metabolite by gut microbiota that metabolize L-carnitine, particularly from dietary sources such as red meat, into trimethylamine N-oxide (TMAO), which has been linked to cardiovascular diseases .

The mechanism by which γBB might influence heart health is still under investigation [, ]. Some studies suggest it may be involved in the formation of Trimethylamine N-oxide (TMAO), another compound potentially linked to heart disease []. However, the exact pathway and cause-and-effect relationships are not fully understood.

The primary reaction involving (3-Carboxypropyl)trimethylammonium chloride occurs during the metabolism of L-carnitine. Gut bacteria convert L-carnitine into trimethylamine, which is subsequently oxidized to TMAO in the liver. This metabolic pathway suggests that (3-Carboxypropyl)trimethylammonium chloride plays a role in the synthesis of TMAO, thereby influencing cardiovascular health and disease risk .

Research indicates that (3-Carboxypropyl)trimethylammonium chloride may have significant biological implications, particularly in relation to cardiovascular health. It has been implicated in arteriosclerosis and long-term cardiovascular mortality due to its role in the metabolism of L-carnitine and subsequent TMAO production . Additionally, it may act as a precursor in metabolic pathways related to lysine degradation, further highlighting its potential biological significance .

Synthesis of (3-Carboxypropyl)trimethylammonium chloride can be achieved through several methods, including:

  • Alkylation of Trimethylamine: This method involves the reaction of trimethylamine with appropriate alkyl halides or carboxylic acids under controlled conditions.
  • Quaternization Reactions: The compound can be synthesized by quaternizing tertiary amines with alkyl halides or other electrophiles .
  • Microbial Metabolism: As noted, it is also produced as a natural metabolite through the action of gut microbiota on dietary L-carnitine .

(3-Carboxypropyl)trimethylammonium chloride has several applications:

  • Biochemical Research: It serves as a marker for studying gut microbiota metabolism and its effects on human health.
  • Pharmaceutical Development: The compound's biological activity makes it a candidate for further research into cardiovascular drugs and treatments targeting metabolic disorders.
  • Nutritional Studies: It is used in studies examining the impact of diet on gut microbiota composition and associated health outcomes .

Interaction studies involving (3-Carboxypropyl)trimethylammonium chloride primarily focus on its metabolic pathways and implications for human health. Research has demonstrated that high levels of TMAO, derived from this compound, correlate with increased risk factors for cardiovascular diseases. These findings indicate that dietary choices influencing gut microbiota composition may significantly impact the levels of (3-Carboxypropyl)trimethylammonium chloride and its metabolites in the body .

(3-Carboxypropyl)trimethylammonium chloride shares structural similarities with several other compounds, particularly those involved in carnitine metabolism and quaternary ammonium compounds. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
ButyrobetaineC₇H₁₆ClNO₂Precursor to carnitine; involved in lipid metabolism
γ-Butyrobetaine hydrochlorideC₇H₁₆ClNHydrochloride salt form; used in metabolic studies
TrimethylaminobutyrateC₇H₁₆NRelated to neurotransmitter synthesis
3-Carboxy-N,N,N-trimethylpropan-1-aminium chlorideC₇H₁₆ClNO₂Structural isomer; similar biological roles

These compounds are unique due to their specific roles in metabolism and their structural variations that influence their biological activities. The presence of the carboxyl group in (3-Carboxypropyl)trimethylammonium chloride differentiates it from others like butyrobetaine, which lacks this functional group.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.0869564 g/mol

Monoisotopic Mass

181.0869564 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types